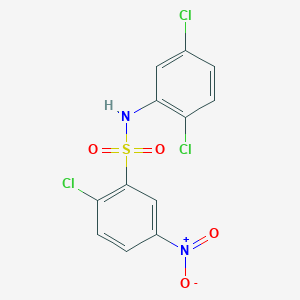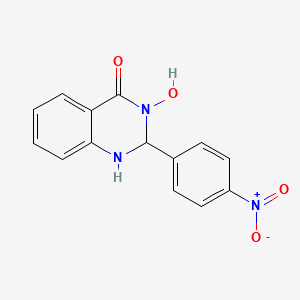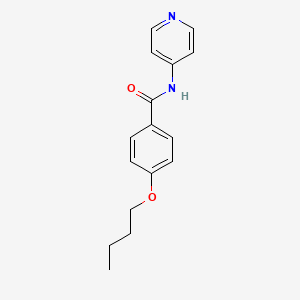
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide, also known as DCNB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds that have been used as herbicides, insecticides, and fungicides. DCNB has been widely used as a tool to study the biochemical and physiological effects of sulfonamide compounds on living organisms.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This results in the accumulation of carbon dioxide and a decrease in bicarbonate levels, leading to acidosis.
Biochemical and Physiological Effects
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause acidosis, which can lead to metabolic acidosis and respiratory acidosis. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been shown to cause oxidative stress, which can lead to cellular damage and apoptosis. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have an effect on the immune system, causing immunosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is readily available. It has a well-established mechanism of action and has been extensively studied in the literature. However, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been shown to have some toxic effects on living organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide. Another area of research is the investigation of the immunosuppressive effects of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide and its potential use in the treatment of autoimmune diseases. Additionally, 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide could be used as a tool to study the effects of sulfonamide compounds on the microbiome and the environment.
Métodos De Síntesis
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide can be synthesized by the reaction of 2,5-dichloronitrobenzene with sulfanilamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has been used in various scientific research studies to investigate the biochemical and physiological effects of sulfonamide compounds. It has been used as a tool to study the inhibition of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. 2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide has also been used to study the mechanism of action of sulfonamide antibiotics, which are used in the treatment of bacterial infections.
Propiedades
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-1-3-9(14)11(5-7)16-22(20,21)12-6-8(17(18)19)2-4-10(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHIOWKCXZJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-dichlorophenyl)-5-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)